

Application Notes: Measuring P2X4 Receptor Activity Using a Calcium Influx Assay

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Compound of Interest

Compound Name: P2X4 antagonist-1

Cat. No.: B12371809

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Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, particularly in the nervous and immune systems.[1] Its activation leads to an influx of cations, most notably calcium (Ca^{2+}), which triggers a cascade of downstream signaling events.[2] In immune cells like microglia and macrophages, P2X4 receptor activation is implicated in inflammatory responses, including the release of brain-derived neurotrophic factor (BDNF) and prostaglandin E2.[1][2] In neurons, it modulates synaptic transmission and plasticity.[3] Given its role in conditions such as neuropathic pain and neuroinflammation, the P2X4 receptor has emerged as a significant therapeutic target.

This document provides a detailed protocol for measuring P2X4 receptor activity using a fluorescent cell-based calcium influx assay. This high-throughput method is a cornerstone for screening and characterizing novel P2X4 receptor agonists and antagonists. The assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.

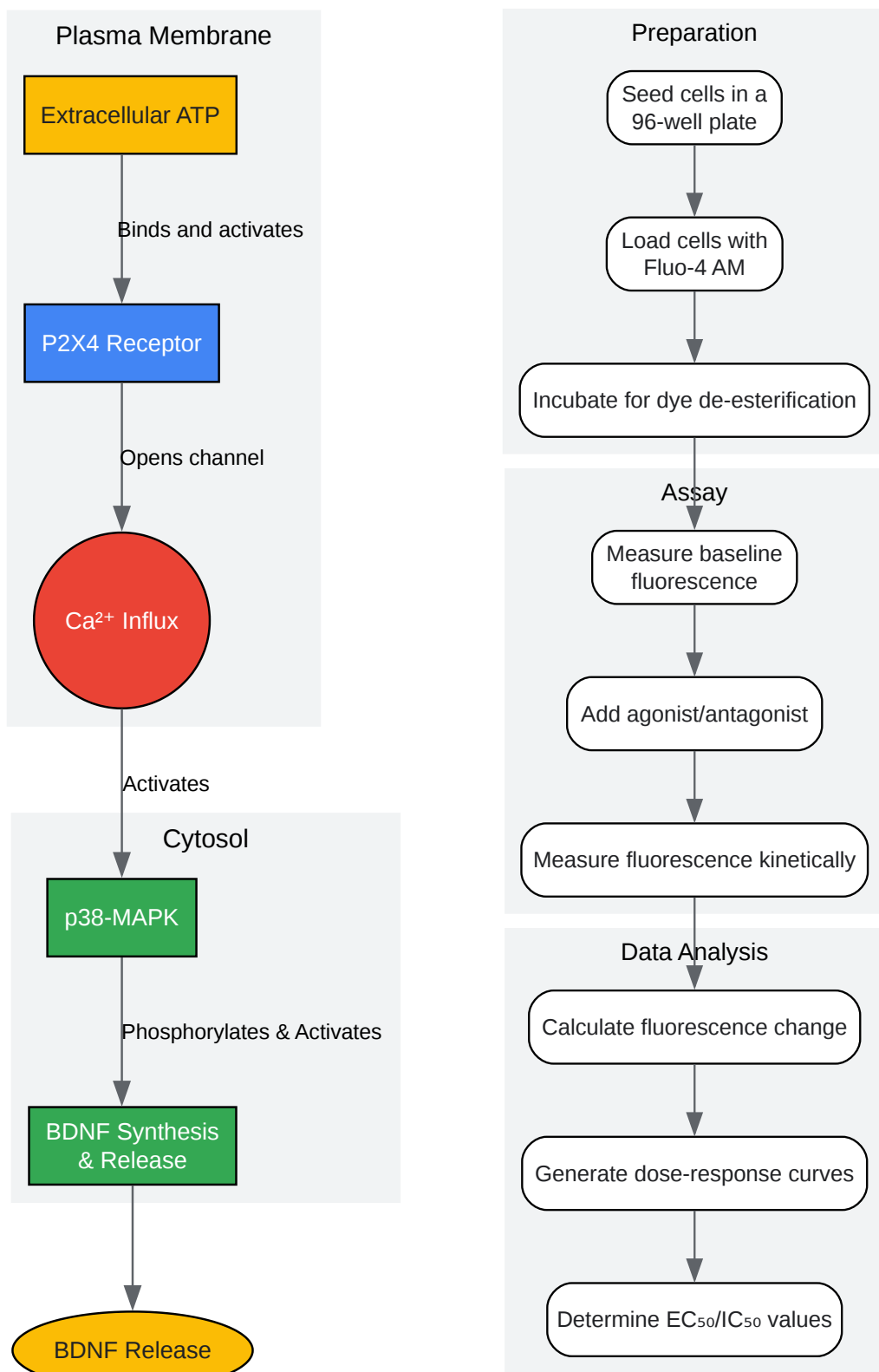
Principle of the Assay

The calcium influx assay is a robust method to functionally assess the activation of P2X4 receptors. The workflow begins with loading cells expressing the P2X4 receptor with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM ester

group, trapping the fluorescent dye intracellularly. In its basal state, the dye exhibits low fluorescence. Upon stimulation with a P2X4 agonist like ATP, the channel opens, allowing an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is detected by the dye, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is proportional to the intracellular calcium concentration and, consequently, to the activity of the P2X4 receptor. This allows for the quantification of agonist potency (EC50) and antagonist inhibition (IC50).

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a rapid influx of Ca^{2+} . This increase in intracellular calcium is a critical first step in a signaling cascade that, in microglia, involves the activation of p38 mitogen-activated protein kinase (p38-MAPK). The phosphorylation of p38-MAPK, in turn, drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on its receptor, TrkB, on adjacent neurons, leading to neuronal hyperexcitability, a key factor in neuropathic pain.



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